7-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine . This compound is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the cyclopropyl group and the piperidine ring in its structure makes it a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce piperidine derivatives with modified nitrogen heterocycles.
Scientific Research Applications
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new molecules with specific biological activities and chemical properties.
Properties
IUPAC Name |
7-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-4-2-3-5-9(8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGOZUQZEAJJAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CSC3=C2NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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